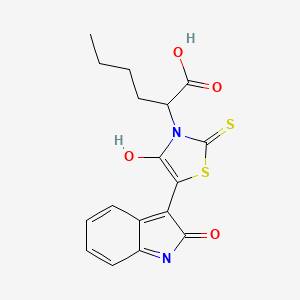

(Z)-2-(4-氧代-5-(2-氧代吲哚-3-基亚甲基)-2-硫代噻唑烷-3-基)己酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of this compound has been explored in various studies. For instance, one study discusses the synthesis of similar structures through 1,3-Dipolar cycloaddition of highly reactive isatin-derived azomethine ylides with activated olefins .Chemical Reactions Analysis

The compound has been used in 1,3-Dipolar cycloaddition reactions of isatin-derived azomethine ylides for the synthesis of spirooxindole and indole-derived scaffolds . This represents a powerful approach to access the spirooxindole scaffold .科学研究应用

醛糖还原酶抑制

与(Z)-2-(4-氧代-5-(2-氧代吲哚啉-3-亚甲基)-2-硫代噻唑烷-3-基)己酸结构相关的化合物,例如(4-氧代-2-硫代噻唑烷-3-基)乙酸,已被发现表现出广泛的药理活性,包括对醛糖还原酶的有效抑制,醛糖还原酶是与糖尿病并发症有关的关键酶。这些化合物因其亚微摩尔 IC50 值而备受关注,表明其具有很强的抑制潜力。 (Kučerová-Chlupáčová 等,2020)

抗菌活性

(Z)-2-(4-氧代-5-(2-氧代吲哚啉-3-亚甲基)-2-硫代噻唑烷-3-基)己酸的衍生物已显示出对多种细菌的抗菌活性。一项研究重点介绍了针对革兰氏阳性菌和革兰氏阴性菌合成和筛选此类化合物,其中一些化合物显示出与氨苄西林等标准药物相当的活性。 (PansareDattatraya & Devan,2015)

碳酸酐酶抑制和抗癌活性

新的衍生物已被研究其对碳酸酐酶同工型的抑制活性及其抗癌潜力。特定的化合物显示出对肿瘤相关碳酸酐酶同工型的显着抑制作用,并对乳腺癌和结直肠癌细胞系表现出有效的抗增殖活性。 (Eldehna 等,2017)

抗癌和抗血管生成作用

另一条研究途径探讨了噻唑烷-4-酮衍生物的合成及其在体内抗癌和抗血管生成的功效。这些化合物在小鼠模型中显着降低了肿瘤体积并抑制了内皮细胞增殖,表明具有抗癌治疗潜力。 (Chandrappa 等,2010)

属性

IUPAC Name |

2-[4-hydroxy-5-(2-oxoindol-3-yl)-2-sulfanylidene-1,3-thiazol-3-yl]hexanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O4S2/c1-2-3-8-11(16(22)23)19-15(21)13(25-17(19)24)12-9-6-4-5-7-10(9)18-14(12)20/h4-7,11,21H,2-3,8H2,1H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULLZYOMWMCSWMW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(=O)O)N1C(=C(SC1=S)C2=C3C=CC=CC3=NC2=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-(1H-indol-3-yl)ethyl)-2-benzamido-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2706495.png)

![N-[(2,4-dichlorophenyl)methyl]-2-{1-[(3-fluoro-4-methoxyphenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}acetamide](/img/structure/B2706497.png)

![2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-phenethylacetamide](/img/structure/B2706498.png)

![1-(3-Amino-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-11-yl)-2-chloroethanone](/img/structure/B2706502.png)

![6-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-(4-ethenylbenzyl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2706505.png)

![3,3-Dimethyl-2-oxa-7-azaspiro[4.4]nonane;hydrochloride](/img/structure/B2706507.png)

![2-(Allylsulfanyl)thieno[3,2-d]pyrimidin-4-ol](/img/structure/B2706511.png)